H3K27me3 Reduction in HCT116 vs. EZH2-Selective Inhibitor
In HCT116 colorectal cancer cells, the racemic dual inhibitor OR-S1 demonstrated significantly greater suppression of the PRC2-driven histone mark H3K27me3 compared to the EZH2-selective inhibitor OR-S0 [1]. This confirms that dual EZH1/2 inhibition is a more effective strategy for ablating PRC2 activity at the cellular level.
| Evidence Dimension | Cellular H3K27me3 Inhibition (IC50) |
|---|---|
| Target Compound Data | OR-S1 (racemate): 0.55 nM |
| Comparator Or Baseline | OR-S0 (EZH2-selective inhibitor): 24 nM |
| Quantified Difference | Approximately 44-fold more potent |
| Conditions | HCT116 colorectal cancer cell line |
Why This Matters
For researchers aiming to ablate PRC2 activity in cell-based assays, OR-S1 is effective at significantly lower concentrations than an EZH2-selective tool compound, translating to less compound usage and potentially reduced off-target effects.
- [1] Honma D, et al. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor. Cancer Sci. 2017 Oct;108(10):2069-2078. View Source
